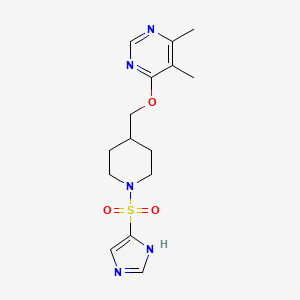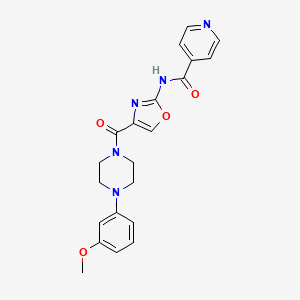
4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Activities
Compounds with imidazole and pyrimidine structures, including those with sulfonyl groups, have been investigated for their potential antifungal and antimicrobial properties. For instance, the synthesis and biological activity of certain imidazo[1,2-a]pyridines as antiulcer agents, which, despite lacking significant antisecretory activity, demonstrated good cytoprotective properties in antiulcer models (Starrett et al., 1989). Another study on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety indicated that certain compounds showed high antimicrobial activities, suggesting their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Antiprotozoal and Antimalarial Activities
Research into novel dicationic imidazo[1,2-a]pyridines and related compounds has shown significant promise in antiprotozoal applications, with compounds exhibiting strong DNA affinities and potent in vitro activity against pathogens such as T. b. rhodesiense and P. falciparum, highlighting the potential for treating diseases like trypanosomiasis and malaria (Ismail et al., 2004).
Chemical Synthesis and Material Science
Some studies focus on the chemical synthesis of complex molecules for various applications, including the development of novel compounds with potential therapeutic uses. For example, the synthesis of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines has been explored for their role in inotropic activity, demonstrating the importance of nitrogen position in determining the potency of these compounds for the treatment of conditions like congestive heart failure (Spitzer et al., 1988).
Drug Development and Pharmacology
Research on compounds with similar structural features often explores their pharmacological potential. For instance, the exploration of sulfonamido and carboxylate interactions in aminopyrimidines has provided insights into the molecular interactions that could be pivotal in drug design, emphasizing the role of specific functional groups in medicinal chemistry (Balasubramani et al., 2007).
Mecanismo De Acción
The mechanism of action of imidazole-containing compounds depends on their specific biological activity. For example, some imidazole derivatives show antibacterial activity, while others may exhibit antitumor or antiviral activities . The specific mechanism of action for “4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine” is not mentioned in the available literature.
Safety and Hazards
The safety and hazards associated with imidazole-containing compounds depend on their specific structure and biological activity. Some imidazole derivatives are commercially available drugs, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), among others . The specific safety and hazards for “4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine” are not mentioned in the available literature.
Direcciones Futuras
Imidazole-containing compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on exploring the potential applications of “4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine” in various therapeutic areas.
Propiedades
IUPAC Name |
4-[[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-11-12(2)17-10-19-15(11)23-8-13-3-5-20(6-4-13)24(21,22)14-7-16-9-18-14/h7,9-10,13H,3-6,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJBUKNSIBPHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CN=CN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2520276.png)
![3-butyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2520277.png)


![N-(4-methylphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2520284.png)


![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2520289.png)

![Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2520291.png)
![Racemic-(3aR,6aR)-1-(tert-butoxycarbonyl)-3a,5,6,6a-tetrahydrospiro[cyclopenta[d]isoxazole-4,4-piperidine]-3-carboxylic acid](/img/structure/B2520294.png)
